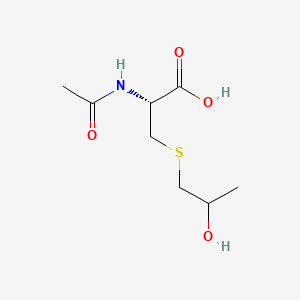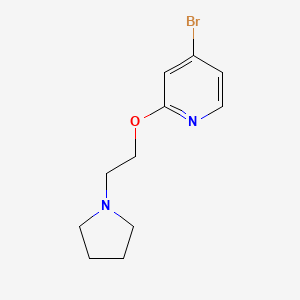
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a pyrrolidine group attached via an ethoxy linker at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methoxy-6-(pyrrolidin-1-yl)pyridine
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
Uniqueness
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
4-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-13-11(9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
InChIキー |
AKFBLMBLNZHOIV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
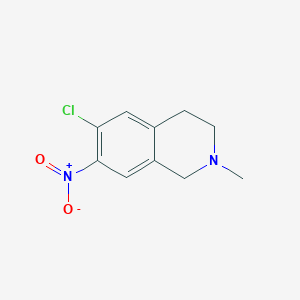
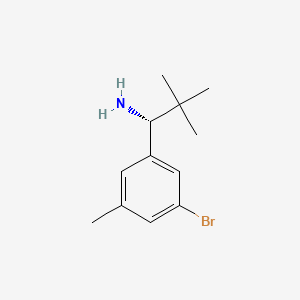
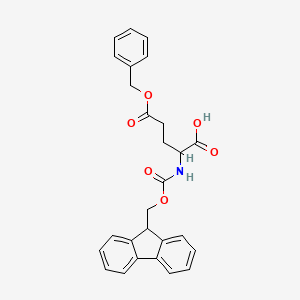
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
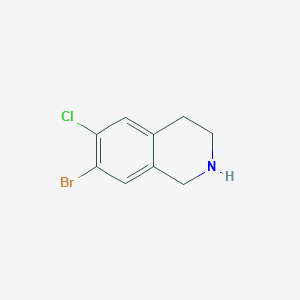
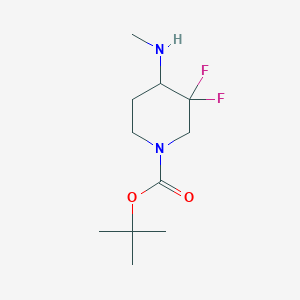

![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
